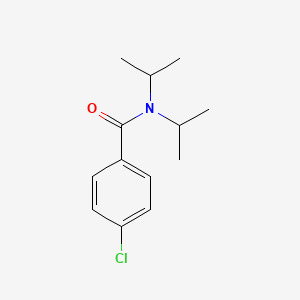

4-Chloro-N,N-diisopropylbenzamide

Overview

Description

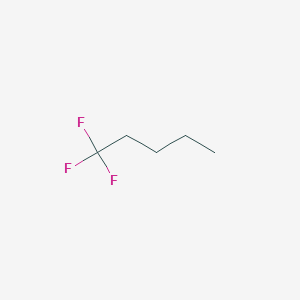

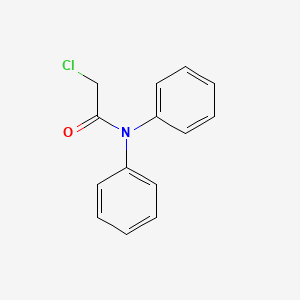

4-Chloro-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.748 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound can be achieved from 4-Chlorobenzoyl chloride and Diisopropylamine . One of the synthesis methods involves reaction conditions with triethylamine in dichloromethane at 0 - 20°C for 6 hours .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored at room temperature (80-90°C) . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Polymerization

4-Chloro-N,N-diisopropylbenzamide has been used in anionic living polymerization processes. Hirao and Nakahama (1986) demonstrated that this compound can effectively polymerize under specific conditions to form a 'living polymer', achieving polymers with narrow molecular weight distributions. This method is significant for creating polymers with precise characteristics (Hirao & Nakahama, 1986).

Synthesis of Heterocyclic Compounds

In the synthesis of phthalides, which are essential building blocks in creating various heterocyclic ring systems, this compound plays a key role. Faigl et al. (2010) elaborated a manufacturing synthesis of 5-substituted phthalides, utilizing this compound as a critical intermediary in the process. The method is adaptable and results in high overall yield, proving its efficiency in chemical synthesis (Faigl et al., 2010).

Medicinal Chemistry and Biological Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activity. He et al. (2014) investigated a derivative's structure-property relationship and antitumor activity, demonstrating its potential in cancer treatment. The compound exhibited significant inhibition in various cancer cell lines, showing its promise as a therapeutic agent (He et al., 2014).

Anticonvulsant Properties

Some derivatives of this compound have been explored for their anticonvulsant properties. For instance, Faizi et al. (2017) designed and synthesized derivatives with anticonvulsant activity, demonstrating the versatility of this compound in pharmaceutical applications (Faizi et al., 2017).

Chemical Analysis and Characterization

This compound and its derivatives have been subjects of various chemical analysis studies. Sawale et al. (2016) investigated the molar refraction and polarizability of a related compound, providing insights into its physical and chemical properties. Such studies are essential for understanding the compound's behavior in different environments and applications (Sawale et al., 2016).

Hydrolysis Studies

Research has also been conducted on the hydrolysis of this compound derivatives. Hyland and O'Connor (1973) studied the hydrolysis of various derivatives, contributing to the understanding of their chemical stability and reactivity under different conditions (Hyland & O'Connor, 1973).

Mechanism of Action

Safety and Hazards

4-Chloro-N,N-diisopropylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPPJDHMGGQMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286867 | |

| Record name | 4-Chloro-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79606-45-4 | |

| Record name | 79606-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N,N-DIISOPROPYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Chloro-N,N-diisopropylbenzamide in the synthesis of 5-chlorophthalide?

A: this compound serves as the starting material for the synthesis of 5-chlorophthalide. The key step involves ortho-lithiation of the compound, meaning a lithium atom is introduced at the ortho position relative to the amide group. This lithiated intermediate then reacts with dimethylformamide, introducing a formyl group. Subsequent reduction of the formyl group and ring closure leads to the formation of 5-chlorophthalide [].

Q2: Why is this compound particularly suitable for this synthesis?

A: While the paper doesn't explicitly compare different starting materials, the use of this compound is likely advantageous due to the directing effect of the amide group during the ortho-lithiation step. The amide group can coordinate with the lithium reagent, directing it to the ortho position and facilitating the regioselective lithiation crucial for the synthesis [].

Q3: Can this synthetic approach be applied to other 5-substituted phthalides?

A: Yes, the paper demonstrates the versatility of this synthetic route by successfully synthesizing 5-fluoro and 5-trifluoromethyl analogues using the same methodology. This suggests that the approach could potentially be adapted for other 5-substituted phthalides by starting with appropriately substituted benzamide derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)